Thymine
Overview
Description
Thymine, also known as 5-methyluracil, belongs to the class of organic compounds known as hydroxypyrimidines. These are organic compounds containing a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been found in human prostate and skin tissues, and has also been detected in most biofluids, including cerebrospinal fluid, blood, saliva, and urine. This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound and deoxyribose 1-phosphate can be biosynthesized from thymidine through the action of the enzyme thymidine phosphorylase. In addition, this compound can be converted into dihydrothis compound; which is catalyzed by the enzyme dihydropyrimidine dehydrogenase [nadp(+)]. In humans, this compound is involved in the pyrimidine metabolism pathway. This compound is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, dihydropyrimidinase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, and UMP synthase deficiency (orotic aciduria).
This compound is a pyrimidine nucleobase that is uracil in which the hydrogen at position 5 is replaced by a methyl group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine nucleobase and a pyrimidone.
One of four constituent bases of DNA.
Scientific Research Applications
1. Oncology and Tumor Metabolism
Thymine derivatives, such as 18F-3′-deoxy-3′-fluorothymidine (FLT) and 18F-1-(2′-deoxy-2′-fluoro-beta-d-arabinofuranosyl)-thymine (FMAU), play a significant role in oncology research, especially in positron emission tomography (PET) imaging for cancer staging, prognosis estimation, and predicting therapeutic outcomes (Shields, 2006).
2. Electromechanical and Ferroelectric Applications
Synthetic this compound microcrystals have demonstrated significant piezoelectricity and ferroelectricity, making them potentially useful for applications in electromechanical and ferroelectric devices. This finding is supported by molecular modeling of polarization switching under an external electric field (Bdikin et al., 2015).
3. DNA Damage and Oxidation
Research has shown that trivalent dimethylated arsenic induces oxidative damage in nuclear bases, specifically through the formation of cis-thymine glycol, which serves as a biomarker for DNA oxidation damage (Yamanaka et al., 2003).
4. Breast Neoplasm Imaging
Studies indicate that labeled this compound can be used in the diagnostic imaging of breast neoplasms, potentially aiding in the identification of malignant lesions and reducing unnecessary biopsies (Gutfilen et al., 2001).
5. Photochemistry of this compound Derivatives
Research into the photochemistry of this compound derivatives, such as N(1)-methylthis compound, thymidine, and thymidine 5'-monophosphate, has provided insights into the excited-state structural dynamics and photochemical behavior of these compounds (Billinghurst et al., 2012).
6. Photostability and DNA Protection
The photostability of this compound, crucial for protecting genetic information in DNA, has been linked to its interaction with water molecules, suggesting that this stability is not an intrinsic property but is enhanced by the solvent environment (Wu et al., 2005).
7. Molecular Structure Analysis
Studies on the molecular structure and dynamics of this compound have contributed to a deeper understanding of its role in biological systems and its interactions within DNA (Vogt et al., 2008).
8. Biochemical Sensing Applications
Gold nanoparticles have been used in the selective detection of this compound, offering a simple, cost-effective, and sensitive method for qualitative and quantitative analysis in DNA and urine samples (Shrivas et al., 2018).
Properties
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Record name | thymine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Thymine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-14-6 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4052342 | |
Record name | Thymine | |
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Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Thymine | |
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Record name | Thymine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
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Solubility |
3.82 mg/mL | |
Record name | Thymine | |
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Record name | Thymine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
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Vapor Pressure |
0.00000133 [mmHg] | |
Record name | Thymine | |
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CAS No. |
65-71-4, 2792-47-4 | |
Record name | Thymine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thymine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |
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Record name | Methyl-3H thymidine | |
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Record name | Thymine | |
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Record name | thymine | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |
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Record name | Thymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |
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Record name | 5-methyluracil | |
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Record name | THYMINE | |
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Record name | Thymine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
320 °C | |
Record name | Thymine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03462 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thymine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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